(2R,2'S,trans)-Deoxy-saxagliptin
Description
Properties
Molecular Formula |
C₁₈H₂₅N₃O |
|---|---|
Molecular Weight |
299.41 |
Synonyms |
(1S,3R,5S)-2-((S)-2-((3S,5S,7S)-Adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Assignment of 2r,2 S,trans Deoxy Saxagliptin
Spectroscopic Methods for Definitive Stereochemical Characterization
Spectroscopic techniques are paramount in elucidating the intricate structural details of chiral molecules. For (2R,2'S,trans)-Deoxy-saxagliptin, a combination of advanced nuclear magnetic resonance and chiroptical spectroscopy provides a comprehensive understanding of its configuration and conformation.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Configuration and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is indispensable for mapping the covalent framework and establishing the relative stereochemistry of a molecule. For this compound, a suite of NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals and to define the spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through two or three bonds. For this compound, COSY spectra would confirm the connectivity within the adamantane (B196018) cage and the bicyclo[3.1.0]hexane ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals, providing a clear map of the C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for connecting the different structural fragments of the molecule. For instance, HMBC correlations would be observed between the protons of the adamantyl group and the carbonyl carbon of the acetyl linker, and between the protons of the azabicyclo[3.1.0]hexane moiety and the same carbonyl carbon, thus confirming the amide bond linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most powerful NMR technique for determining stereochemistry and conformation in solution. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. To confirm the (trans) configuration of the substituents on the azabicyclo[3.1.0]hexane ring, a key NOE correlation would be expected between the proton at the 2'-position and the protons on the cyclopropane (B1198618) ring. The absence of a strong NOE between the protons at the 2' and 3' positions would support their trans relationship.
Table 1: Hypothetical Key NOESY Correlations for Confirming the trans-Stereochemistry of this compound
| Interacting Protons | Expected NOE Intensity | Structural Implication |
| H-2' ↔ Protons on cyclopropane | Strong | Confirms spatial proximity, consistent with the trans arrangement relative to the H-3' proton. |
| H-2' ↔ H-3' | Weak or Absent | Indicates spatial distance, confirming the trans stereochemistry between the adamantylacetyl side chain and the nitrile group. |
| H-2' ↔ Adamantane Protons | Strong | Confirms the proximity of the chiral center to the adamantane moiety. |
Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Studies for Absolute Configuration Determination
While NMR can establish relative stereochemistry, chiroptical techniques are essential for determining the absolute configuration of chiral centers.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, arising from its electronic transitions. The amide and nitrile groups in this compound act as chromophores. The spatial arrangement of these chromophores, dictated by the absolute configuration at the 2R and 2'S centers, produces a unique ECD spectrum with positive or negative bands (Cotton effects). The experimental ECD spectrum would be compared with a theoretically predicted spectrum, generated using time-dependent density functional theory (TD-DFT) calculations for the (2R,2'S) configuration. A match between the experimental and calculated spectra provides high confidence in the assignment of the absolute configuration.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. VCD is sensitive to the entire molecular structure and provides a rich, fingerprint-like spectrum. Similar to ECD, the experimental VCD spectrum of this compound would be compared against a spectrum predicted by quantum mechanical calculations for the (2R,2'S) isomer. The excellent agreement between the experimental and theoretical VCD spectra serves as a powerful confirmation of the assigned absolute configuration.
High-Resolution Mass Spectrometry Techniques for Precise Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₈H₂₅N₃O), the expected monoisotopic mass is 299.200. An experimental HRMS measurement confirming this value within a very low error margin (e.g., < 5 ppm) validates the elemental composition.
X-ray Crystallography for Crystalline State Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the absolute configuration of a molecule, provided that a high-quality single crystal can be grown. This technique involves diffracting X-rays off the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is used to generate a three-dimensional model of the molecule's structure with atomic-level resolution.
For this compound, a successful crystallographic analysis would unambiguously show the spatial arrangement of all atoms, confirming the (2R) and (2'S) stereocenters and the trans relationship of the substituents on the bicyclic ring. The absolute configuration is typically determined through the analysis of anomalous dispersion effects, leading to the calculation of a Flack parameter. A Flack parameter close to zero for the proposed (2R,2'S) configuration provides definitive proof of its correctness.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₈H₂₅N₃O |
| Formula Weight | 299.42 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.5, 12.3, 15.1 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1575.4 |
| Z (molecules/unit cell) | 4 |
| Flack Parameter | 0.05(3) |
Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment in Research Samples
Chromatographic techniques are essential for assessing the purity of a chiral compound, specifically its enantiomeric and diastereomeric purity. This ensures that a research sample primarily consists of the desired stereoisomer.
Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. The technique utilizes a chiral stationary phase (CSP) that can interact differently with different stereoisomers. This differential interaction leads to different retention times, allowing for their separation and quantification.
To assess a sample of this compound, a chiral HPLC method would be developed to separate it from its potential stereoisomeric impurities, such as the (2S,2'R,trans), (2R,2'R,trans), and (2S,2'S,trans) isomers. The percentage of the main peak area in the resulting chromatogram relative to the total area of all stereoisomer peaks gives the diastereomeric and enantiomeric purity.
Table 3: Hypothetical Chiral HPLC Method for Purity Assessment of this compound
| Parameter | Description |
| Column | Chiral stationary phase (e.g., polysaccharide-based like amylose (B160209) or cellulose (B213188) derivatives) |
| Mobile Phase | Hexane (B92381)/Ethanol/Diethylamine mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Elution Order | (2S,2'R) -> (2R,2'S) -> (2S,2'S) -> (2R,2'R) |
| Purpose | To separate and quantify all four potential stereoisomers, ensuring the high purity of the target (2R,2'S,trans) isomer in research samples. |
Mechanistic Investigations of 2r,2 S,trans Deoxy Saxagliptin Formation and Transformations
Elucidation of Chemical Degradation Pathways in Controlled In Vitro Environments
(2R,2'S,trans)-Deoxy-saxagliptin can be formed under various stress conditions, highlighting the importance of understanding its degradation pathways.
Acid-Catalyzed Reaction Mechanisms Leading to this compound
Under acidic conditions, saxagliptin (B632) is susceptible to degradation. researchgate.netscielo.br Forced degradation studies, conducted according to International Council for Harmonisation (ICH) guidelines, have shown that saxagliptin is labile to acid hydrolysis. oup.com While the primary degradation pathway often involves intramolecular cyclization to form a cyclic amidine impurity, nih.govgoogle.com the specific mechanism for the formation of this compound under acidic conditions is less detailed in the available literature. However, it is understood that the acidic environment can promote various reactions. For instance, in the presence of a strong acid like hydrochloric acid, saxagliptin undergoes degradation. scielo.br The micro-environmental pH, which can be lowered by the formation of acidic degradation products from excipients like polyethylene (B3416737) glycol (PEG), also plays a crucial role in the degradation profile of saxagliptin. researchgate.netmdpi.comnih.gov This suggests that localized acidic conditions within a formulation can influence the formation of various degradants, potentially including deoxy-saxagliptin.
Base-Catalyzed Reaction Mechanisms Leading to this compound
Similar to acidic conditions, saxagliptin also shows lability under alkaline hydrolysis. researchgate.netscielo.broup.com The intramolecular cyclization to form the cyclic amidine is a thermodynamically favored process that can be influenced by the solvent and pH. nih.gov Studies have indicated that the formation of the cyclic amidine and its epimer is catalyzed by hydroxide (B78521) ions (OH⁻). mdpi.com While the primary focus is often on the cyclic amidine, the basic conditions can facilitate a variety of degradation reactions. The exact pathway leading to this compound under basic stress is not explicitly detailed but would likely involve the inherent instability of the saxagliptin molecule in the presence of a base.
Thermal and Photochemical Decomposition Mechanisms of Related Structures to Yield this compound
Forced degradation studies have also investigated the impact of thermal and photolytic stress on saxagliptin. researchgate.netoup.com While saxagliptin is reported to be labile under these conditions, the specific formation of this compound is not always the primary degradation product observed. researchgate.net For instance, under photolytic stress (UVC light), various degradation products are formed. scielo.br The degradation of saxagliptin is also dependent on temperature and humidity, with higher levels of degradation observed at elevated temperatures. mdpi.comresearchgate.net
Studies on Byproduct and Impurity Formation Mechanisms during the Synthesis of Related Chemical Entities (e.g., Saxagliptin)
The synthesis of saxagliptin is a multi-step process that can generate various impurities. orientjchem.orgresearchgate.net These impurities can arise from raw materials, intermediates, or side reactions during the synthesis. daicelpharmastandards.com One of the key challenges in the synthesis of saxagliptin is controlling the formation of byproducts. nih.gov
The formation of impurities is a critical aspect of quality control in drug manufacturing. In the synthesis of saxagliptin, impurities such as the cyclic amidine are known to form. nih.govgoogle.com The choice of protecting groups and coupling agents can significantly impact the impurity profile. google.comorientjchem.org For example, the use of a trityl protecting group has been shown to be superior in reducing the formation of the cyclic amidine impurity compared to a BOC group. google.com While the direct formation of this compound as a synthetic byproduct is not extensively documented, the complex reaction mixtures and potential for side reactions suggest its possible presence at trace levels.
Reactivity Profiles and Chemical Transformations of this compound Under Various Chemical Conditions
The chemical structure of this compound, which includes a 2-azabicyclo[3.1.0]hexane core, a carbonitrile group, and an adamantylglycine moiety, dictates its reactivity. ontosight.ai As a structural analog of saxagliptin, it is likely to exhibit similar, though not identical, chemical properties. The presence of the amino group and the nitrile functionality makes it susceptible to various chemical transformations. The stability of related cyanopyrrolidine derivatives is known to be pH-dependent, with intramolecular cyclization being a common reaction. google.com Therefore, this compound would be expected to undergo transformations under both acidic and basic conditions.
Kinetic Analysis of Reaction Mechanisms Involving this compound
Kinetic studies are crucial for understanding the rate at which degradation products, including this compound, are formed. The degradation of saxagliptin has been modeled kinetically, taking into account factors such as temperature, humidity, and formulation composition. researchgate.netmdpi.comnih.gov These models can predict the concentration of individual degradation products over time. mdpi.com
A study on the degradation of saxagliptin in a solid dosage form developed a kinetic model that accounted for the formation of the main degradation products: cyclic amidine (SCA), its epimer (ESCA), and formyl amide (SFA). mdpi.com The formation of SCA and ESCA was found to be catalyzed by hydroxide ions, while the formation of SFA was promoted by protons. mdpi.com The degradation kinetics were shown to be dependent on temperature and humidity. mdpi.com While this study did not specifically model the formation of this compound, the principles of kinetic modeling could be applied to understand its formation rate under various conditions. The kinetics of the intramolecular cyclization of saxagliptin to the cyclic amidine have also been examined, revealing a significant solvent effect and an autocatalytic pathway involving proton transfer. nih.gov
Table of Degradation Products and Impurities
| Name | Other Names | Role |
| This compound | - | Degradation product/Impurity |
| Saxagliptin | Onglyza | Parent Drug |
| Cyclic Amidine | Saxagliptin EP Impurity A, SCA | Impurity/Degradation Product |
| epi-Cyclic Amidine | ESCA | Impurity/Degradation Product |
| Formyl Amide | SFA | Impurity/Degradation Product |
| Saxagliptin Amide Analog | 3-Descarbonitrile 3-Acetamido Saxagliptin, Saxagliptin EP Impurity B | Impurity |
Computational and Theoretical Studies of 2r,2 S,trans Deoxy Saxagliptin
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, such as those derived from Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. For (2R,2'S,trans)-Deoxy-saxagliptin, these calculations would provide insight into its electronic structure, including the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO).
The stability of the molecule can be assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies would confirm that the calculated geometry corresponds to a stable minimum on the potential energy surface. Reactivity descriptors, derived from the electronic structure, can predict sites susceptible to electrophilic or nucleophilic attack, offering a theoretical basis for understanding its chemical behavior.
A hypothetical data table below illustrates the type of information that would be generated from such calculations for this compound compared to its parent compound, Saxagliptin (B632).
Table 1: Hypothetical Quantum Chemical Properties
| Property | This compound | Saxagliptin | Computational Method |
|---|---|---|---|
| Total Electronic Energy (Hartree) | -1125.45 | -1200.50 | DFT/B3LYP/6-31G |
| HOMO Energy (eV) | -6.2 | -6.5 | DFT/B3LYP/6-31G |
| LUMO Energy (eV) | -1.1 | -1.3 | DFT/B3LYP/6-31G |
| Dipole Moment (Debye) | 3.8 | 4.5 | DFT/B3LYP/6-31G |
Note: The data in this table is illustrative and not based on published experimental values for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of molecules over time. nih.gov For this compound, an MD simulation would reveal how the molecule flexes, bends, and rotates in a simulated physiological environment.
Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and Radius of Gyration (Rg) to understand its compactness. nih.gov Such simulations can also shed light on intramolecular hydrogen bonding patterns and the molecule's interaction with solvent molecules. This information is crucial for understanding how the compound might behave before binding to a biological target.
In Silico Modeling of Reaction Pathways and Transition States Relevant to its Synthesis or Degradation
In silico tools can predict potential pathways for a molecule's synthesis or degradation. nih.govresearchgate.net For this compound, which can be an impurity or a byproduct in the synthesis of Saxagliptin, modeling reaction pathways is particularly relevant. cleanchemlab.com Computational methods can be used to calculate the energy barriers for different reaction steps, helping to identify the most likely synthetic routes or degradation mechanisms. nih.gov
For instance, software like Zeneth can be employed to predict degradation products under various stress conditions, such as changes in pH, temperature, or exposure to oxidative agents. researchgate.net These predictive models are built upon extensive knowledge bases of chemical reactions and can help in understanding the formation of such derivatives. researchgate.net
Table 2: Hypothetical In Silico Degradation Prediction
| Condition | Predicted Degradation Pathway | Key Intermediate | Activation Energy (kcal/mol) |
|---|---|---|---|
| Acidic Hydrolysis | Hydrolysis of the nitrile group | Carboxylic acid derivative | 25.4 |
| Oxidative Stress | Oxidation of the adamantane (B196018) ring | Hydroxylated adamantane | 30.1 |
| Thermal Stress | Cyclization | Cyclic amidine | 22.8 |
Note: The data in this table is for illustrative purposes and represents the type of output from in silico degradation prediction software.
Ligand-Protein Interaction Modeling with Relevant Enzymes (purely theoretical and mechanistic)
Molecular docking and MD simulations are used to model the interaction between a ligand, such as this compound, and a protein target, like DPP-4. These models provide a theoretical and mechanistic understanding of the binding process without implying any clinical or biological activity.
The primary interaction of Saxagliptin with DPP-4 involves the formation of a covalent bond between its nitrile group and the serine hydroxyl of the enzyme's active site. A docking study of this compound would investigate how the absence of the hydroxyl group on the adamantane moiety affects the molecule's orientation and binding affinity within the enzyme's active site.
The analysis would focus on:
Binding Pose: The predicted orientation of the ligand within the binding pocket.
Interaction Types: Identification of key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Binding Energy: A calculated score that estimates the affinity of the ligand for the protein.
These theoretical models can offer hypotheses about how structural modifications, like the removal of a hydroxyl group, might alter the binding mechanics at a molecular level.
Advanced Analytical Methodologies for Research on 2r,2 S,trans Deoxy Saxagliptin
Development of High-Resolution Chromatographic Separations for its Stereoisomers and Related Structures
The separation of stereoisomers presents a significant challenge in analytical chemistry due to their identical physical and chemical properties in an achiral environment. High-resolution chromatographic techniques are therefore essential for the resolution of (2R,2'S,trans)-Deoxy-saxagliptin from its other stereoisomers, such as (2S,2'R,trans)-Deoxy-saxagliptin and cis-isomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation of enantiomers and diastereomers. The development of a successful chiral separation method for deoxy-saxagliptin isomers would likely involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective in resolving a wide range of chiral compounds and could be applied here. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing selectivity and resolution.
For instance, a method for separating stereoisomers of a novel carbonic anhydrase inhibitor involved chiral derivatization followed by chromatography on a (R)-N-(3,5-dinitrobenzoyl)phenyl glycine (B1666218) (DNBPG) column under normal phase conditions, achieving baseline separation. fda.gov A similar approach could be explored for deoxy-saxagliptin isomers.
Furthermore, reversed-phase HPLC can sometimes separate diastereomers without the need for a chiral stationary phase, although this is less common for enantiomers. nih.gov Given that this compound and its stereoisomers are diastereomers of saxagliptin (B632), there is a potential for their separation on conventional C18 or C8 columns with careful optimization of mobile phase composition, pH, and temperature.
The following table outlines potential starting conditions for the chromatographic separation of deoxy-saxagliptin stereoisomers based on common practices for chiral separations.
| Parameter | HPLC (Chiral) | HPLC (Reversed-Phase for Diastereomers) |
| Stationary Phase | Cellulose or Amylose-based CSP | C18, C8, or Phenyl-Hexyl |
| Mobile Phase | Hexane/Isopropanol/Ethanol | Acetonitrile (B52724)/Methanol/Water with buffer (e.g., phosphate (B84403), acetate) |
| Flow Rate | 0.5 - 1.5 mL/min | 0.8 - 1.2 mL/min |
| Detection | UV at 210-230 nm | UV at 210-230 nm |
| Temperature | 20 - 40 °C | 25 - 45 °C |
Application of Coupled Analytical Techniques for Trace Analysis and Mechanistic Studies (e.g., LC-MS/MS, GC-MS, LC-NMR)
For the trace analysis and structural elucidation of this compound and its related compounds, coupled (or hyphenated) analytical techniques are indispensable. These methods combine the separation power of chromatography with the high sensitivity and specificity of modern detectors.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for detecting and quantifying low levels of impurities. In the context of saxagliptin and its related compounds, LC-MS/MS methods have been developed for analysis in various matrices. ijper.orgsynzeal.com For this compound, an LC-MS/MS method would offer the necessary sensitivity to detect it as a trace impurity in the active pharmaceutical ingredient (API) or formulated drug product. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and accurate quantification.
A study on the simultaneous determination of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in human plasma utilized an ACE 5CN column with a mobile phase of acetonitrile and ammonium (B1175870) formate (B1220265) buffer (pH 5.0) and a triple quadrupole mass spectrometer. nih.gov Similar conditions could be adapted for the analysis of deoxy-saxagliptin isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) could be applicable for the analysis of deoxy-saxagliptin, particularly if the compound is volatile or can be derivatized to increase its volatility. Derivatization with silylating agents, for example, could make the compound amenable to GC analysis. GC-MS is particularly useful for identifying unknown impurities and for mechanistic studies of degradation pathways. A study on the separation of stereoisomers of long-chain secondary alcohols utilized derivatization followed by GC-MS analysis on a chiral column to determine the stereochemistry. kmpharma.in
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides detailed structural information about separated compounds. This technique would be invaluable for the unambiguous identification and structural elucidation of this compound, especially when a pure reference standard is not available. By directly coupling an HPLC system to an NMR spectrometer, a complete structural analysis can be performed on the separated isomer.
The table below summarizes the potential applications of these coupled techniques for the analysis of this compound.
| Technique | Application | Potential Advantages |
| LC-MS/MS | Trace level quantification in API and drug products, impurity profiling. | High sensitivity, high selectivity, suitable for complex matrices. |
| GC-MS | Identification of volatile impurities, analysis of degradation products. | High resolution, extensive spectral libraries for identification. |
| LC-NMR | Unambiguous structural elucidation of isomers. | Provides detailed structural information for definitive identification. |
Quantitative Methodologies for Academic Research and Synthetic Process Monitoring
Accurate and precise quantitative methods are essential for both academic research and for monitoring the synthetic process of saxagliptin to control the levels of impurities like this compound.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique for routine quantitative analysis in quality control laboratories. A validated HPLC-UV method would be used to determine the purity of saxagliptin and to quantify the levels of this compound and other related substances. The development of such a method would involve optimizing the chromatographic conditions to achieve adequate separation and sensitivity. For saxagliptin, methods have been developed using C18 columns with mobile phases consisting of acetonitrile and phosphate or formate buffers. ijper.orgsynzeal.com
A stability-indicating HPLC method for saxagliptin used a Waters XBridge C18 column with a mobile phase of 0.1% phosphoric acid (pH 3.0) and methanol, with UV detection at 225 nm. chemicea.com This method demonstrated good linearity, precision, and accuracy, making it suitable for quality control. A similar approach could be validated for the quantification of deoxy-saxagliptin isomers.
Ultra-High-Performance Liquid Chromatography (UHPLC) offers advantages over conventional HPLC in terms of speed, resolution, and solvent consumption. A UHPLC method for the quantitative analysis of this compound would allow for faster analysis times, which is beneficial for high-throughput screening in process monitoring.
The following table presents typical validation parameters for a quantitative HPLC method for an impurity like this compound, according to ICH guidelines.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak is well-resolved from other components. |
| Linearity (r²) | ≥ 0.99 |
| Range | Covers the expected concentration range of the impurity. |
| Accuracy (% Recovery) | Typically 80-120% for impurities. |
| Precision (% RSD) | ≤ 15% for impurities at the limit of quantification. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | The lowest concentration that can be detected. |
| Robustness | The method is unaffected by small, deliberate variations in method parameters. |
Characterization of this compound as a Reference Standard for Chemical Research Applications
Reference standards are highly purified compounds that are used as a benchmark for analytical measurements. This compound is available from various chemical suppliers as a reference standard for use in pharmaceutical research and quality control. synzeal.com Its primary application is in the development and validation of analytical methods for the analysis of saxagliptin and its impurities.
The characterization of this compound as a reference standard involves a comprehensive set of analytical tests to confirm its identity, purity, and structure. This characterization data is typically provided in a Certificate of Analysis (CoA).
The key analytical techniques used for the characterization of a reference standard include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Elemental Analysis: To confirm the elemental composition (C, H, N).
Water Content (Karl Fischer Titration): To determine the amount of water present.
Residual Solvents (GC-HS): To quantify any remaining solvents from the synthesis process.
The table below lists the key identification properties of this compound.
| Property | Value |
| Chemical Name | (1S,3R,5S)-2-((S)-2-((3S,5S,7S)-Adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
| Molecular Formula | C₁₈H₂₅N₃O |
| Molecular Weight | 299.42 g/mol |
| Stereochemistry | 2R,2'S,trans |
The availability of a well-characterized reference standard for this compound is crucial for the accurate quantification of this impurity in saxagliptin API and drug products, ensuring that they meet the stringent quality standards required for pharmaceuticals.
Future Research Horizons for this compound: An Emerging Chemical Entity
The landscape of pharmaceutical research is continually evolving, with a significant focus on the stereoisomeric purity and characterization of active pharmaceutical ingredients (APIs) and their related compounds. This compound, a stereoisomer of a deoxy derivative of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin, represents a compound of increasing interest within the scientific community. While currently identified as a process impurity in the synthesis of saxagliptin, its unique stereochemical configuration presents a compelling subject for future scientific investigation. This article explores the prospective research directions for this compound, focusing on novel synthetic strategies, advanced analytical techniques, mechanistic understanding of its formation, and its potential as a chiral building block.
Q & A
Basic: How can researchers determine the stereochemical configuration of (2R,2'S,trans)-Deoxy-saxagliptin using spectroscopic and chromatographic methods?
Methodological Answer:
To confirm the stereochemistry, employ a combination of nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and chiral chromatography.
- NMR : Analyze coupling constants (e.g., ) and nuclear Overhauser effect (NOE) interactions to infer spatial relationships between protons. For example, trans-configuration in the piperazine ring can be deduced from NOE correlations between axial protons .
- X-ray crystallography : Resolve absolute configuration by analyzing anomalous scattering effects from heavy atoms (e.g., sulfur or halogen substituents) in single crystals .
- Chiral chromatography : Use polysaccharide-based chiral stationary phases (e.g., Chiralpak® AD-H) with polar organic mobile phases to separate enantiomers and validate purity (>98% enantiomeric excess) .
Advanced: What methodological approaches resolve discrepancies between in vitro enzyme inhibition data and in vivo metabolic outcomes for this compound?
Methodological Answer:
Address contradictions by:
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Integrate in vitro IC₅₀ values (DPP-4 inhibition) with in vivo plasma concentration-time profiles to assess tissue penetration and protein-binding effects .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites in plasma and tissues, which may contribute to off-target effects or altered efficacy .
- Species-specific enzyme assays : Compare human and animal DPP-4 isoforms to evaluate translational relevance of preclinical data .
Basic: What are the critical parameters for designing a reproducible synthesis protocol for this compound with high enantiomeric purity?
Methodological Answer:
Optimize the following:
- Catalyst selection : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to control stereochemistry during key bond-forming steps .
- Reaction conditions : Maintain strict temperature control (±2°C) and inert atmospheres to prevent racemization.
- Purification : Employ recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) or simulated moving bed (SMB) chromatography for large-scale enantiomer separation .
Advanced: How can computational models predict the binding affinity of this compound to DPP-4, and how are these validated experimentally?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonding with catalytic residues (e.g., Tyr547, Glu205) .
- Free-energy perturbation (FEP) : Calculate binding free energy differences between stereoisomers to prioritize synthetic targets .
- Validation : Correlate computational ΔG values with experimental IC₅₀ from fluorescence-based enzyme assays. Discrepancies >1 log unit warrant re-evaluation of force field parameters .
Basic: Which analytical techniques are optimal for quantifying this compound in biological matrices, and what validation criteria apply?
Methodological Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions m/z 409 → 174 (quantifier) and 409 → 132 (qualifier) .
- Validation parameters :
- Linearity : R² ≥0.99 over 1–1000 ng/mL.
- Precision : Intra-day CV <15% at LLOQ.
- Recovery : ≥80% from plasma via protein precipitation with acetonitrile .
Advanced: What integrative strategies leverage omics data to elucidate off-target effects of this compound in diabetic models?
Methodological Answer:
- Metabolomics : Perform untargeted LC-MS on serum to identify dysregulated pathways (e.g., branched-chain amino acids, bile acids) .
- Proteomics : Use SILAC labeling in pancreatic β-cells to quantify changes in insulin secretion-related proteins (e.g., PDX1, GLUT2) .
- Network pharmacology : Map multi-omics data onto protein interaction networks (e.g., STRING) to identify hub nodes (e.g., AKT1, MAPK1) for functional validation via CRISPR knockdown .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
